![molecular formula C10H5F9 B14672155 Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- CAS No. 41125-49-9](/img/structure/B14672155.png)
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is a fluorinated aromatic compound with the molecular formula C10H5F9. This compound is characterized by the presence of trifluoromethyl groups attached to the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- typically involves the introduction of trifluoromethyl groups to the benzene ring. One common method is the reaction of benzene with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding trifluoromethylated phenols or quinones. Reduction reactions can also occur, leading to the formation of partially or fully reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens (Cl2, Br2) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield trifluoromethylated benzene derivatives, while oxidation can produce trifluoromethylated phenols.
科学的研究の応用
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
作用機序
The mechanism by which Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making the benzene ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to achieve selective reactions.
類似化合物との比較
Similar Compounds
Benzene, 1,2-bis(trifluoromethyl)-: Another fluorinated benzene derivative with two trifluoromethyl groups attached to adjacent carbon atoms on the benzene ring.
Benzene, 1,4-bis(trifluoromethyl)-: A compound with two trifluoromethyl groups attached to opposite carbon atoms on the benzene ring.
Benzene, 1-chloro-2-(trifluoromethyl)-: A compound with a trifluoromethyl group and a chlorine atom attached to the benzene ring.
Uniqueness
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is unique due to the presence of two trifluoromethyl groups on the same carbon atom, which significantly enhances its electron-withdrawing properties compared to other fluorinated benzene derivatives. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
41125-49-9 |
|---|---|
分子式 |
C10H5F9 |
分子量 |
296.13 g/mol |
IUPAC名 |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)7(9(14,15)16,10(17,18)19)6-4-2-1-3-5-6/h1-5H |
InChIキー |
DPUZZPUOIFEBHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


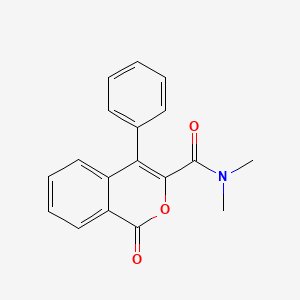
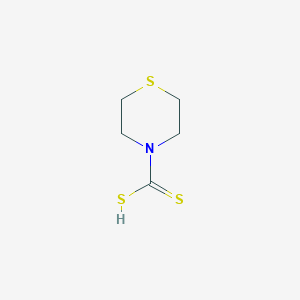
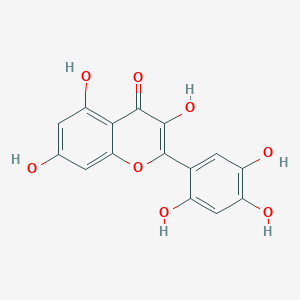
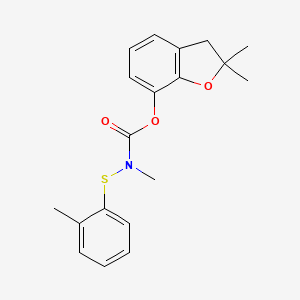
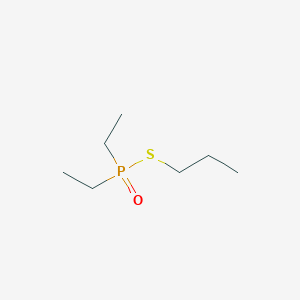
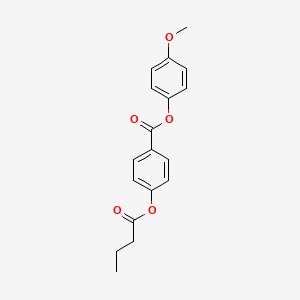

![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

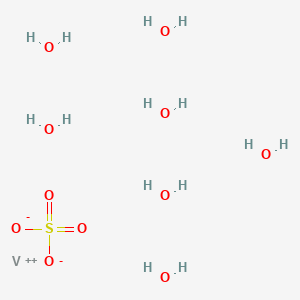

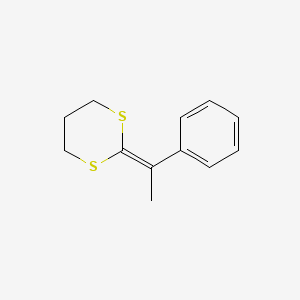

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
